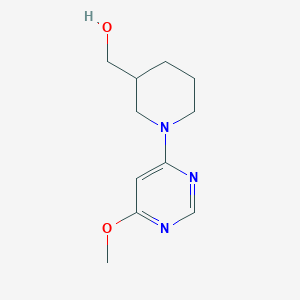

![molecular formula C12H10FN3O2 B2871021 2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986367-51-4](/img/structure/B2871021.png)

2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

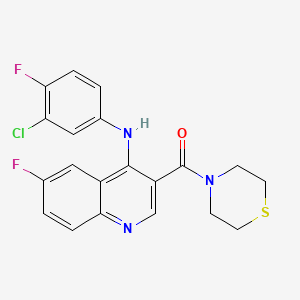

The compound “2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is likely to be an organic compound based on its structure. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound . The presence of a fluorophenyl group suggests that it might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 3-fluorophenyl group attached . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the 3-fluorophenyl group . The fluorine atom might be reactive, leading to interesting chemical transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of a fluorine atom might influence its reactivity, polarity, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Computational Analysis

The synthesis of pyrazole derivatives, including structures similar to the specified compound, has been extensively explored. These compounds have been characterized using various spectroscopic techniques, and their reactivity and pharmaceutical potential assessed through computational evaluations. Such studies reveal insights into their reactive properties, stability in aqueous environments, and possible excipient compatibility, making them candidates for further drug development (Thomas et al., 2018).

Antimicrobial Activity

Several fluorinated pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents (Gadakh et al., 2010).

Antitumor and Anticancer Potential

The synthesis of trifluoromethyl-containing pyrazolines and their evaluation as antimicrobial agents against a spectrum of microorganisms highlight their potential in medical applications. Some derivatives have shown promising activity, particularly those with specific substituents, suggesting a pathway for the development of new anticancer drugs (Bonacorso et al., 2006).

Photophysical and Chemosensor Applications

Novel pyrazoline derivatives have been synthesized and studied for their photophysical properties, demonstrating applications as fluorescent chemosensors for metal ion detection. These compounds can selectively detect ions like Fe3+ in solution, offering a pathway for the development of new sensors and diagnostic tools (Khan, 2020).

In Silico and In Vitro Validation for Drug Efficacy

Research involving the synthesis of novel pyrazoles and their validation through in silico, in vitro, and cytotoxicity studies underscores the ongoing exploration of these compounds in drug discovery. Such studies aim to establish new therapeutics with antioxidant, anti-breast cancer, and anti-inflammatory properties, contributing to the broader field of medicinal chemistry (Thangarasu et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors, such as the neurokinin 3 receptor .

Mode of Action

It’s suggested that it may act as an antagonist, inhibiting the function of its target receptor . This inhibition could lead to changes in cellular signaling and function.

Pharmacokinetics

Similar compounds have been found to have suitable physicochemical properties, and several analogs have an excellent pharmacokinetic profile .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-8-3-1-2-7(4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAJZBCSIJCZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870943.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2870947.png)

![5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2870948.png)

![6-bromo-N-(1-cyano-2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2870950.png)

![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)

![2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2870954.png)